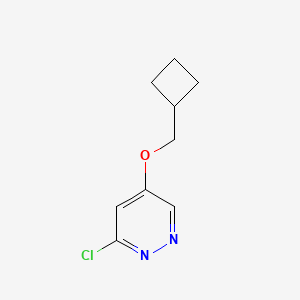
6-Ethoxynaphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxynaphthalene-2-carbonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the 6th position and a nitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxynaphthalene-2-carbonitrile typically involves the reaction of 6-ethoxynaphthalene with a suitable nitrile source under controlled conditions. One common method is the nucleophilic substitution reaction where 6-ethoxynaphthalene is treated with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxynaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield primary amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: 6-Ethoxynaphthalene-2-carboxylic acid.
Reduction: 6-Ethoxynaphthalene-2-amine.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
6-Ethoxynaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 6-Ethoxynaphthalene-2-carbonitrile in biological systems involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The aromatic structure allows for π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
6-Methoxynaphthalene-2-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-Naphthalenecarbonitrile: Lacks the ethoxy group, providing a simpler structure.
6-Ethoxynaphthalene-1-carbonitrile: Similar but with the nitrile group at the 1st position.
Uniqueness: 6-Ethoxynaphthalene-2-carbonitrile is unique due to the specific positioning of the ethoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This compound’s unique structure allows for specific interactions in chemical and biological systems, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
66217-26-3 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6-ethoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H11NO/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-8H,2H2,1H3 |
InChI Key |
IMPMRSUQFSFUPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11899678.png)

![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)




![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)

![2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11899733.png)




